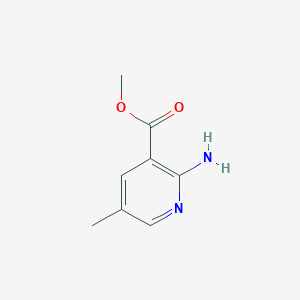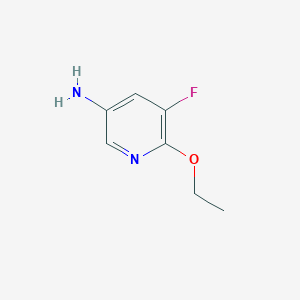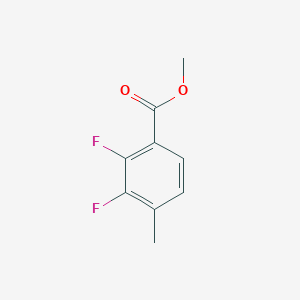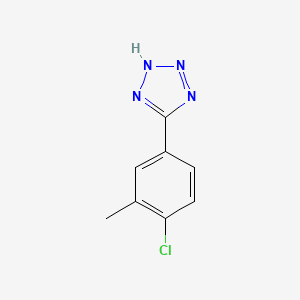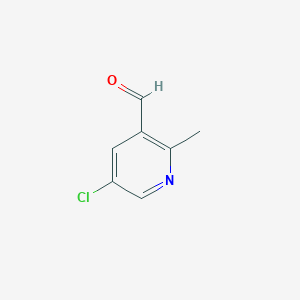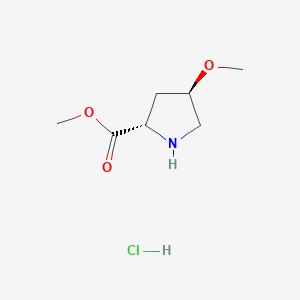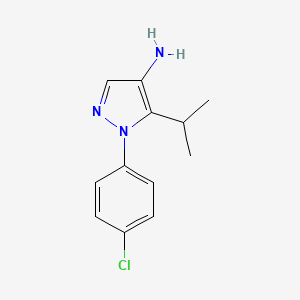
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as CPP-4-A, is a pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. CPP-4-A has been found to possess a range of biochemical and physiological effects which have been studied in detail, with a particular focus on its ability to act as an agonist of the metabotropic glutamate receptor.
Aplicaciones Científicas De Investigación
Vibrational and Structural Observations
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its molecular structure and vibrational spectra. A detailed analysis using density functional theory reveals insights into its molecular geometry, vibrational wavenumbers, and nonlinear optical properties. The molecule shows potential for charge transfer within its structure, with specific regions identified for electrophilic and nucleophilic attacks. This compound also exhibits potential inhibitory activity against kinesin spindle protein (KSP) (ShanaParveen et al., 2016).
Molecular Docking and Antimicrobial Activity
Studies on similar compounds have involved molecular docking to predict interactions with various proteins, providing insights into potential biological activities. For example, analysis of a related compound, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, revealed antimicrobial activity, suggesting potential applications in this area (Viji et al., 2020).
Spectroscopic Investigation and Quantum Chemical Analysis
A comprehensive spectroscopic investigation coupled with quantum chemical analysis has been conducted on related compounds. These studies include FT-IR and FT-Raman spectra analysis, helping to understand the molecular structure, charge distribution, and reactivity of the molecule. Such research aids in the exploration of the bioactive potential of these compounds (Venil et al., 2021).
Synthesis and Anticancer Potential
Further research includes the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer agents. These studies highlight the compound's ability to inhibit cancer cell growth, providing a basis for the development of new therapeutic agents (Hafez et al., 2016).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXXGZDMFOQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
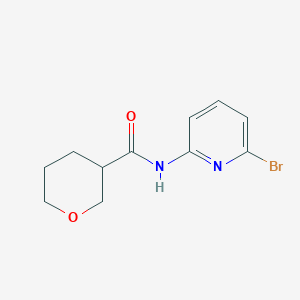

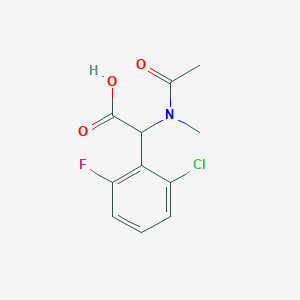
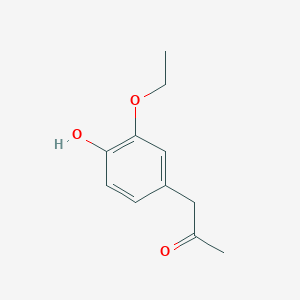
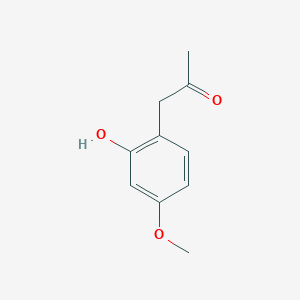
![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)
